molecular formula C17H16F2N2O2 B11173676 4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide

4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide

Cat. No.: B11173676
M. Wt: 318.32 g/mol
InChI Key: YWVZWIWFDHPCFU-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a butanoylamino group and a difluorophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 2,4-difluoroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then coupled with benzoyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H16F2N2O2

Molecular Weight

318.32 g/mol

IUPAC Name

4-(butanoylamino)-N-(2,4-difluorophenyl)benzamide

InChI

InChI=1S/C17H16F2N2O2/c1-2-3-16(22)20-13-7-4-11(5-8-13)17(23)21-15-9-6-12(18)10-14(15)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23)

InChI Key

YWVZWIWFDHPCFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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